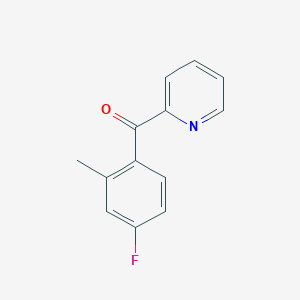
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a fluoromethyl group, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from bromobenzene is reacted with a suitable aldehyde or ketone. The reaction conditions require anhydrous conditions and the use of inert solvents like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and safety. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH⁻) or cyanide ions (CN⁻).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat
Reduction: LiAlH₄, ether, low temperature
Substitution: NaOH, H₂O, reflux; KCN, ethanol, reflux
Major Products Formed:
Oxidation: (2-Bromophenyl)(4-fluoro-2-methylphenyl)carboxylic acid
Reduction: (2-Bromophenyl)(4-fluoro-2-methylphenyl)methane
Substitution: (2-Cyanophenyl)(4-fluoro-2-methylphenyl)methanol
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: The compound may bind to certain receptors, leading to downstream signaling events.
Comparación Con Compuestos Similares
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: can be compared with other similar compounds, such as:
(2-Bromophenyl)methanol: Similar structure but lacks the fluoromethyl group.
(4-Fluoro-2-methylphenyl)methanol: Similar structure but lacks the bromophenyl group.
Biphenyl derivatives: Compounds with two phenyl rings connected by various linkers.
Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical and physical properties, making it distinct from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCREISDCSEFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875271.png)












